2-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is a complex organic compound that features a benzotriazole moiety linked to a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione typically involves the reaction of 5-iodo-1H-1,2,3-benzotriazole with a thiolane derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzotriazole derivatives .
Scientific Research Applications
2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antibacterial, and antiviral agent.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Benzotriazole: A related compound with similar structural features but lacking the thiolane ring.
Imidazole: Another heterocyclic compound with a similar nitrogen-containing ring structure.
Thiolane Derivatives: Compounds that share the thiolane ring but differ in their substituents
Uniqueness: 2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is unique due to the combination of the benzotriazole and thiolane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12IN3O2S |
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Molecular Weight |
377.20 g/mol |
IUPAC Name |
2-[(5-iodobenzotriazol-1-yl)methyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C11H12IN3O2S/c12-8-3-4-11-10(6-8)13-14-15(11)7-9-2-1-5-18(9,16)17/h3-4,6,9H,1-2,5,7H2 |
InChI Key |
FPDLQGNJWOTAEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CN2C3=C(C=C(C=C3)I)N=N2 |
Origin of Product |
United States |
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